molecular formula C9H6F2O2 B8124000 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole

2,2-Difluoro-5-vinyl-benzo[1,3]dioxole

Cat. No.: B8124000
M. Wt: 184.14 g/mol
InChI Key: HLEGAWUPWVKBTL-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-vinyl-benzo[1,3]dioxole: is an organic compound characterized by the presence of a dioxole ring substituted with two fluorine atoms and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole typically involves the fluorination of benzo[1,3]dioxole derivatives. One common method includes the reaction of benzo[1,3]dioxole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The vinyl group can be introduced through a subsequent vinylation reaction using appropriate reagents and catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole exerts its effects is primarily through its interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is unique due to the presence of both fluorine atoms and a vinyl group, which confer distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the vinyl group allows for versatile chemical modifications. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-ethenyl-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEGAWUPWVKBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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